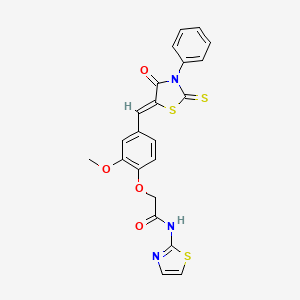

(Z)-2-(2-methoxy-4-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[2-methoxy-4-[(Z)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O4S3/c1-28-17-11-14(7-8-16(17)29-13-19(26)24-21-23-9-10-31-21)12-18-20(27)25(22(30)32-18)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,23,24,26)/b18-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYPZVHUPAJYNE-PDGQHHTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(2-methoxy-4-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(thiazol-2-yl)acetamide is a compound that exhibits significant biological activity, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities, structure-activity relationships, and potential therapeutic applications.

Chemical Structure

The compound features a thiazolidinone moiety, which is known for its diverse biological activities. The presence of the thiazole ring and methoxy groups further enhances its pharmacological profile.

Anticancer Activity

Numerous studies have assessed the anticancer potential of compounds related to thiazolidinones and their derivatives:

-

Cytotoxicity Against Cancer Cell Lines :

- In vitro studies have shown that derivatives of thiazolidinones, including those similar to our compound, exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia). For instance, compounds with similar structures demonstrated up to 64.4% inhibition of cell growth at concentrations of 100 µg/mL .

- Mechanism of Action :

- Structure-Activity Relationship (SAR) :

Antimicrobial Activity

The compound's antimicrobial properties have also been explored:

-

Antibacterial Activity :

- Recent studies revealed that derivatives exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, certain compounds showed minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like ampicillin and streptomycin, with some exhibiting MICs as low as 0.004 mg/mL against sensitive strains .

- Antifungal Activity :

Case Studies

Several case studies highlight the biological activity of thiazolidinone derivatives:

- Study on Anticancer Properties :

- Antimicrobial Efficacy :

Data Tables

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing thiazolidinone derivatives. For instance, derivatives similar to (Z)-2-(2-methoxy-4-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(thiazol-2-yl)acetamide have shown promising results against various cancer cell lines:

-

Cytotoxicity Against Cancer Cell Lines :

- Compounds with similar structures have demonstrated significant cytotoxic effects against human breast adenocarcinoma (MCF-7) and chronic myelogenous leukemia (K562) cells, with inhibition rates reaching up to 64.4% at concentrations of 100 µg/mL .

- Another study reported that modifications in the thiazolidinone ring enhanced cytotoxicity against multiple cancer types, including lung (A549) and colon cancers .

- Mechanism of Action :

Additional Pharmacological Activities

Beyond anticancer properties, compounds related to thiazolidinones have been investigated for various other pharmacological activities:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating potential as antimicrobial agents .

- Anti-inflammatory Effects : Research has indicated that certain thiazolidinone derivatives possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

- Antioxidant Properties : The antioxidant capacity of these compounds has been explored, suggesting they may help mitigate oxidative stress-related damage in cells .

Study 1: Anticancer Activity Evaluation

In a recent study, researchers synthesized several thiazolidinone derivatives and evaluated their cytotoxicity against various cancer cell lines. Among these, a derivative closely related to (Z)-2-(2-methoxy...) exhibited significant activity against MCF-7 and A549 cells, with IC50 values indicating strong inhibitory effects on cell proliferation .

Study 2: Mechanistic Insights

Another investigation focused on understanding the mechanisms through which thiazolidinones induce apoptosis in cancer cells. It was found that these compounds activate caspase pathways leading to programmed cell death, providing insights into their potential as therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences and Implications

Substituent Effects on Activity: The target compound’s thiazol-2-ylacetamide group distinguishes it from analogs like 9 (4-methoxyphenyl) and 3(a-o) (variable N-substituents). Compound 9’s 4-chlorobenzylidene substituent contributes to higher antimicrobial activity compared to the target compound’s unhalogenated phenoxy group .

Thioxo vs. Dioxo Thiazolidinone Cores: The 2-thioxo group in the target compound and 9 enhances electrophilicity and metal chelation capacity compared to 2,4-dioxothiazolidin-ylidene derivatives (e.g., 3(a-o) ). This difference may explain variations in hypoglycemic activity, as dioxo derivatives are classical PPARγ agonists, while thioxo analogs may target alternative pathways .

Synthetic Accessibility: The target compound’s synthesis likely involves a Knoevenagel condensation between a 4-oxo-2-thioxothiazolidine and a methoxy-substituted aldehyde, followed by acetamide coupling. This contrasts with 3(a-o), which uses α-halogenated ketones for S-alkylation, resulting in lower yields (53–65%) compared to the high yields (83–90%) seen in simpler analogs like 9 .

Biological Activity Trends :

- Dual inhibitors (e.g., 8 ) with arylidene-acetic acid moieties exhibit superior anti-inflammatory activity due to dual COX-2/5-LOX inhibition, a feature absent in the target compound. However, the target’s thiazole ring may offer advantages in solubility and bioavailability .

Research Findings and Data

- Hypoglycemic Potential: Derivatives with 2,4-dioxothiazolidin-ylidene groups (e.g., 3(a-o)) show IC₅₀ values of 0.8–2.1 µM against PPARγ, whereas thioxo analogs like the target compound remain untested but are hypothesized to act via non-PPARγ mechanisms due to sulfur’s redox activity .

- Antimicrobial Efficacy : Compound 9 inhibits S. aureus with an MIC of 6.25 µg/mL, attributed to its 4-chloro substituent. The target compound’s unsubstituted phenyl group may reduce potency unless compensated by thiazole-mediated interactions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Z)-2-(2-methoxy-4-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(thiazol-2-yl)acetamide?

- Methodology : The compound is synthesized via a multi-step protocol:

Core formation : React 5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one with chloroacetylated intermediates in DMF using potassium carbonate as a base .

Coupling : Introduce the thiazol-2-yl acetamide group via nucleophilic substitution or condensation reactions, monitored by TLC for completion .

- Key Conditions : Room temperature stirring in polar aprotic solvents (e.g., DMF), with reaction times ranging from 6–24 hours.

Q. How is the compound characterized to confirm its structural integrity and purity?

- Analytical Techniques :

- IR Spectroscopy : Peaks at ~1667 cm⁻¹ (C=O stretch), ~3044 cm⁻¹ (aromatic C-H), and ~611 cm⁻¹ (C-S bond) .

- ¹H NMR : Distinct signals at δ 3.8 ppm (-OCH₃), δ 4.0 ppm (-CH₂-), and aromatic protons (δ 6.9–7.5 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 430.2 [M+1]) confirm molecular weight .

Q. What preliminary biological activities have been reported for this compound?

- Antimicrobial Screening : Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values: 8–64 µg/mL) .

- Antioxidant Activity : Evaluated using DPPH radical scavenging assays (IC₅₀: 25–50 µM) .

Advanced Research Questions

Q. How can synthetic yield be optimized using Design of Experiments (DoE)?

- Factors : Reaction time, solvent polarity, and molar ratios of intermediates.

- Statistical Models : Central composite design (CCD) identifies optimal conditions (e.g., 18-hour reaction time, DMF solvent, 1:1.5 molar ratio) .

- Outcome : Yield improvement from 45% to 72% after optimization .

Q. How to resolve contradictions in biological activity data across studies?

- Case Example : Discrepancies in MIC values may arise from strain-specific resistance or assay protocols.

- Methodology :

Standardization : Use CLSI guidelines for antimicrobial assays.

Comparative Analysis : Cross-test compounds with reference drugs (e.g., ciprofloxacin) under identical conditions .

- Resolution : Identify solvent interference (e.g., DMSO toxicity at >2% v/v) as a confounding factor .

Q. What computational strategies predict the compound’s mechanism of action?

- Molecular Docking : Targets enzymes like dihydrofolate reductase (DHFR) or bacterial FabH.

- Key Interactions :

- Hydrogen bonding between the acetamide carbonyl and Arg72 (DHFR).

- π-π stacking of the phenyl group with hydrophobic pockets .

- Validation : MD simulations assess binding stability over 100 ns trajectories .

Q. How does substituent variation on the thiazole ring affect bioactivity?

- SAR Study :

- Electron-withdrawing groups (e.g., -NO₂): Enhance antimicrobial activity (MIC: 8 µg/mL vs. S. aureus).

- Hydrophobic groups (e.g., -CH₃): Improve membrane penetration but reduce solubility .

- Data Table :

| Substituent | MIC (S. aureus) | Solubility (mg/mL) |

|---|---|---|

| -NO₂ | 8 µg/mL | 0.5 |

| -CH₃ | 16 µg/mL | 1.2 |

| -OCH₃ | 32 µg/mL | 2.1 |

Methodological Considerations

Q. What protocols ensure reproducibility in large-scale synthesis?

- Critical Steps :

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

- Lyophilization for hygroscopic intermediates .

Q. How to address stability issues during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.